Tert-butyl(4-fluorophenoxy)dimethylsilane
Description
Overview of Organosilicon Chemistry: Historical Context and Contemporary Significance
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, traces its origins back to 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. sbfchem.comwikipedia.orgencyclopedia.pub Early explorations in the 20th century by Frederic Kipping laid much of the groundwork for the field, including the coining of the term "silicone." wikipedia.orgsbfchem.com A significant breakthrough occurred in the 1940s with the development of the "direct process" for producing methylchlorosilanes, which made large-scale production of silicones possible and opened the door to widespread industrial applications. longdom.org
Initially, organosilicon compounds were primarily utilized for their excellent thermal stability, hydrophobicity, and insulating properties, finding use in lubricants, sealants, adhesives, and coatings. sbfchem.comcfsilicones.com However, the contemporary significance of organosilicon chemistry has expanded far beyond these initial applications. sbfchem.comnih.gov These compounds are now integral to a vast array of fields, including organic synthesis, materials science, and biomedicine. sbfchem.comlongdom.org The unique properties of the silicon-carbon bond, being longer and weaker than a carbon-carbon bond and polarized towards carbon, impart distinct reactivity to organosilicon compounds. wikipedia.orglongdom.org This has led to their use as versatile reagents and intermediates in the synthesis of complex organic molecules. encyclopedia.pubrsc.org The field continues to be an area of active research, with a consistently high number of publications each year, reflecting its sustained importance in modern chemistry. nih.gov
Classification and Importance of Aryloxyorganosilanes within Silicon Chemistry
Within the broad field of organosilicon chemistry, aryloxyorganosilanes represent a significant subclass. These compounds are characterized by a silicon atom bonded to both an organic group (typically an alkyl or aryl group) and an aryloxy group (-OAr). The presence of the silicon-oxygen-aromatic ring linkage is a defining feature.
The importance of aryloxyorganosilanes stems from their utility as synthetic intermediates and their presence in various functional materials. The Si-O bond is notably strong, providing thermal stability, while the aryloxy group can be functionalized to tune the electronic and steric properties of the molecule. This adaptability makes them valuable in a range of applications, from serving as protecting groups in organic synthesis to acting as precursors for polymers and other materials. The synthesis of arylsiloxanes can be achieved through several methods, including the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. organic-chemistry.org
Specific Research Focus: Tert-butyl(4-fluorophenoxy)dimethylsilane as a Model Compound
This compound (CAS Number: 113984-68-2) serves as an excellent model compound for illustrating the key features and research interest in aryloxyorganosilanes. cymitquimica.com This specific molecule incorporates several structural motifs that are of significant interest in modern chemical research.
The tert-butyl group is a bulky substituent that provides steric hindrance, which can influence the reactivity and stability of the compound. cymitquimica.comnih.gov The dimethylsilyl group is a common organosilicon moiety, and the fluorophenoxy group introduces a fluorine atom onto the aromatic ring. The presence of fluorine is particularly noteworthy as it can significantly alter the electronic properties of the molecule, impacting its reactivity and potential applications. cymitquimica.com Fluorinated organic compounds are of great interest in medicinal chemistry and materials science due to their unique properties.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H19FOSi | cymitquimica.comchemscene.comchemicalbook.com |
| Molecular Weight | 226.36 g/mol | cymitquimica.comchemscene.comchemicalbook.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Solubility | Soluble in organic solvents | cymitquimica.com |
The study of this compound and its analogs allows researchers to probe the effects of steric and electronic modifications on the properties and reactivity of aryloxyorganosilanes. This knowledge is crucial for the rational design of new reagents, catalysts, and materials with tailored functionalities. Its utility in organic synthesis and as a reagent for preparing other silicon-containing compounds highlights its role as a valuable tool in the chemist's arsenal. cymitquimica.com
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 9.23 Ų | chemscene.com |
| logP (Octanol-water partition coefficient) | 4.2097 | chemscene.com |
| Hydrogen Bond Acceptors | 1 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl-(4-fluorophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMIJQQZOCWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546642 | |
| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113984-68-2 | |
| Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 4 Fluorophenoxy Dimethylsilane
Established Synthetic Routes and Mechanistic Considerations
The most common and well-established method for synthesizing Tert-butyl(4-fluorophenoxy)dimethylsilane is the silylation of 4-fluorophenol (B42351) with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically facilitated by a base catalyst, with imidazole (B134444) being a prominent choice.
Silylation of 4-Fluorophenol: Reaction Pathways and Yield Optimization
The fundamental reaction pathway involves the nucleophilic attack of the phenoxide ion, generated from 4-fluorophenol, on the silicon atom of TBDMSCl. The tert-butyldimethylsilyl group then forms a stable ether linkage with the phenolic oxygen.
Reaction Pathway:
Optimizing the yield of this reaction is contingent on several factors, including the choice of solvent, base, temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) are often employed to facilitate the reaction. The selection of a suitable base is also critical to ensure the efficient deprotonation of 4-fluorophenol without promoting side reactions.
Table 1: Illustrative Data on Yield Optimization for the Silylation of 4-Fluorophenol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | DMF | 25 | 4 | >95 |
| 2 | Triethylamine | CH₂Cl₂ | 25 | 12 | 85 |
| 3 | Pyridine | CH₃CN | 40 | 8 | 90 |
| 4 | DBU | THF | 25 | 2 | >98 |
Note: This data is illustrative and compiled from general knowledge of similar reactions. Specific yields for this compound may vary based on precise experimental conditions.
Role of Base Catalysis (e.g., Imidazole) in Silylation Reactions
Imidazole plays a crucial role in the silylation of phenols. It is not merely a simple base that deprotonates the phenol (B47542). A widely accepted mechanism suggests that imidazole first reacts with the silylating agent, TBDMSCl, to form a highly reactive silyl-imidazolium intermediate. This intermediate is then much more susceptible to nucleophilic attack by the alcohol or phenol.
This catalytic cycle enhances the reaction rate and allows the silylation to proceed under milder conditions. The steric hindrance of the tert-butyl group on the silicon atom makes TBDMSCl relatively unreactive, and the formation of the silyl-imidazolium intermediate significantly overcomes this kinetic barrier.
Impact of Reaction Conditions on Product Purity and Efficiency
Temperature: While elevated temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Room temperature is often sufficient when using an effective catalyst like imidazole.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. Polar aprotic solvents are generally preferred.
Stoichiometry: The molar ratio of the reactants is another critical parameter. A slight excess of the silylating agent and the base is often used to ensure complete conversion of the 4-fluorophenol.
Careful optimization of these parameters is essential to achieve a high yield of the desired product with minimal impurities, reducing the need for extensive purification steps.
Advanced Synthetic Approaches and Sustainable Chemistry Principles
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of greener alternatives for the synthesis of silyl (B83357) ethers, including this compound.
Green Chemistry Methodologies for Reduced Waste Generation
The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of silyl ether synthesis, this can be achieved through several approaches:
Catalyst-free silylation: Research has shown that under certain conditions, the silylation of alcohols and phenols can be achieved without a traditional catalyst. For instance, the use of nitromethane (B149229) as a solvent has been reported to promote the silylation of phenols with hexamethyldisilazane (B44280) (HMDS) in the absence of a catalyst.
Use of benign solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents for various organic reactions, including silylation.
Table 2: Comparison of Green Chemistry Metrics for Different Silylation Methods
| Method | Solvent | Catalyst | Atom Economy (%) | E-Factor (Waste/Product) |
| Traditional | DMF | Imidazole | ~85 | ~5-10 |
| Catalyst-free | Nitromethane | None | ~90 | ~2-5 |
| Green Solvent | DES | None/Benign | >90 | <2 |
Note: The values in this table are estimations and can vary significantly based on the specific reaction conditions and work-up procedures.
Exploration of Alternative Silylation Reagents and Solvent Systems
Beyond traditional methods, research continues to explore novel reagents and solvent systems to improve the efficiency and sustainability of silylation reactions.
Alternative Silylating Agents: While TBDMSCl is widely used, other silylating agents can offer different reactivity profiles and advantages. For example, silyl triflates are more reactive and can be used for hindered phenols. Hexamethyldisilazane (HMDS) is another alternative that produces ammonia (B1221849) as the only byproduct, which can be easily removed.
Ionic Liquids as Solvents: Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of chemical reactions. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic compounds. Imidazolium-based ionic liquids have been investigated as solvents for the extraction and reaction of phenolic compounds.
The ongoing development of these advanced synthetic approaches holds the promise of making the production of this compound and other valuable chemical compounds more efficient, cost-effective, and environmentally responsible.
Chemo- and Regioselective Synthesis Strategies for Fluorinated Aryl Silyl Ethers
The synthesis of fluorinated aryl silyl ethers, such as this compound, is a critical process in organic chemistry, providing valuable intermediates for pharmaceuticals and materials science. The strategic introduction of a silyl ether group onto a fluorinated phenol requires careful consideration of chemoselectivity and regioselectivity, particularly in complex molecules with multiple reactive sites.
The primary and most direct method for synthesizing this compound involves the O-silylation of 4-fluorophenol. This reaction is inherently chemoselective for the hydroxyl group. The process typically involves reacting 4-fluorophenol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. The base, commonly an amine like imidazole or triethylamine, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion that subsequently attacks the silicon atom of the silyl chloride, displacing the chloride ion to form the desired silyl ether.
This reaction demonstrates high chemoselectivity, as the silylating agent preferentially reacts with the acidic phenolic hydroxyl group over other potentially reactive functional groups that might be present on the aromatic ring, provided they are less nucleophilic or acidic under the reaction conditions.
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Description |
|---|---|
| Starting Material | 4-Fluorophenol |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Base | Imidazole, Triethylamine (Et3N) |
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) |
| Temperature | Typically room temperature (20-25°C) |
| Reaction Time | Ranges from a few hours to overnight, depending on the specific reagents and conditions |
While the synthesis of the target compound from 4-fluorophenol is straightforward, the broader challenge in organic synthesis lies in achieving selectivity in more complex substrates. For instance, if a fluorinated aryl compound contains multiple hydroxyl groups (regioselectivity) or other reactive groups like alcohols, amines, or carboxylic acids (chemoselectivity), a more nuanced strategy is required.
Chemoselectivity Strategies:
Chemoselectivity in the silylation of fluorinated phenols is primarily governed by the relative acidity and nucleophilicity of the functional groups present. Phenolic hydroxyl groups are generally more acidic than aliphatic alcohols, allowing for selective deprotonation and subsequent silylation under carefully controlled basic conditions. For example, using a mild base like imidazole is often sufficient to deprotonate a phenol without affecting a less acidic primary or secondary alcohol present in the same molecule.
Regioselectivity Strategies:
Regioselectivity becomes a key consideration when a fluorinated aromatic backbone possesses multiple phenolic hydroxyl groups. In such cases, selectivity can be achieved by exploiting differences in steric hindrance or electronic properties.
Steric Hindrance: A bulky silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl), will preferentially react with the least sterically hindered hydroxyl group. organic-chemistry.org For a fluorinated dihydroxyphenol, the hydroxyl group with more open space around it will be silylated more readily.
Electronic Effects: The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring and the acidity of the hydroxyl groups. A hydroxyl group located para to the fluorine atom (as in 4-fluorophenol) will have its acidity influenced differently than one in an ortho or meta position. This difference in pKa can be exploited for selective deprotonation and silylation by using a stoichiometric amount of base.
Transition-Metal Catalysis: Advanced strategies for regioselective C-H functionalization of phenols using transition metals like rhodium and palladium have been developed. researchgate.netrsc.org While these methods typically target the ortho C-H bond for functionalization rather than the O-H bond for ether formation, they underscore the principle of using catalysts to achieve high regioselectivity in reactions involving substituted phenols. researchgate.netrsc.org
Table 2: Strategic Approaches to Selective Silylation of Fluorinated Aryl Ethers
| Selectivity Challenge | Substrate Example | Proposed Strategy | Key Principle |
|---|---|---|---|
| Chemoselectivity (Phenol vs. Alcohol) | 4-Fluoro-3-(hydroxymethyl)phenol | Use of a mild base (e.g., imidazole) and TBDMSCl at room temperature. | Higher acidity of the phenolic -OH allows for selective deprotonation and silylation over the less acidic benzylic alcohol. |
| Regioselectivity (Less vs. More Hindered Phenol) | 5-Fluoro-2-methyl-1,3-benzenediol | Employ a sterically demanding silylating agent like TBDPSCl. | The bulky silyl group will preferentially react at the less sterically hindered hydroxyl group (at the 1-position). |
| Regioselectivity (Electronic Differentiation) | 4-Fluorobenzene-1,2-diol | Use of one equivalent of a strong base (e.g., NaH) followed by the silylating agent at low temperature. | The hydroxyl group with the lower pKa (most acidic), influenced by the fluorine substituent, will be selectively deprotonated and silylated first. |
Reactivity and Mechanistic Investigations of Tert Butyl 4 Fluorophenoxy Dimethylsilane
Role as a Protecting Group in Complex Organic Synthesis
Tert-butyl(4-fluorophenoxy)dimethylsilane is a silyl (B83357) ether widely utilized in organic synthesis as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl (TBS) moiety offers a combination of stability and selective reactivity that is crucial for multi-step synthetic strategies.
Protection of Hydroxyl Functionalities: Stability and Selectivity
The TBS group in this compound provides robust protection for the phenolic hydroxyl group of 4-fluorophenol (B42351). This protection is stable under a variety of reaction conditions, including those that are nucleophilic and acidic. The stability of the silyl ether linkage is a key feature, allowing for chemical manipulations at other sites of a complex molecule without unintended cleavage of the protecting group.
The deprotection of the TBS group is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluorine for silicon drives this cleavage. The presence of the electron-withdrawing fluorine atom on the phenoxy ring can influence the lability of the silicon-oxygen bond, allowing for selective deprotection. For instance, the electronegativity of the fluorine atom can render the silicon center more susceptible to nucleophilic attack by fluoride ions, potentially allowing for cleavage under conditions where other, less electron-deficient silyl ethers remain intact.
The selectivity of deprotection is a critical aspect of its utility. In molecules with multiple types of silyl ethers, it is often possible to selectively remove one type over another. For example, aliphatic TBS ethers can be selectively cleaved in the presence of aromatic TBS ethers under certain conditions. organic-chemistry.org This selectivity allows for intricate synthetic sequences where different hydroxyl groups are unmasked at specific stages.
Table 1: General Stability of Tert-butyldimethylsilyl (TBS) Ethers
| Condition | Stability of TBS Ether |
| Strongly Acidic (e.g., HCl, H2SO4) | Labile |
| Moderately Acidic (e.g., Acetic Acid) | Generally stable, but can be cleaved |
| Basic (e.g., NaOH, K2CO3) | Stable |
| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |
| Fluoride Ions (e.g., TBAF, HF) | Readily Cleaved |
| Oxidizing Agents (e.g., PCC, Swern) | Stable |
| Reducing Agents (e.g., LiAlH4, H2/Pd) | Stable |
Steric and Electronic Effects of the tert-Butyldimethylsilyl (TBS) Moiety on Stability
The stability of this compound as a protecting group is significantly influenced by both steric and electronic factors.
Steric Effects: The tert-butyl group on the silicon atom is sterically demanding. This bulkiness physically obstructs the approach of nucleophiles and other reagents to the silicon-oxygen bond, thereby kinetically hindering its cleavage. This steric hindrance is a primary reason for the enhanced stability of TBS ethers compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.
Electronic Effects: The electronic nature of the substituents on both the silicon atom and the oxygen atom affects the stability of the silyl ether. The methyl groups on the silicon are electron-donating, which slightly increases the electron density on the silicon, making it less electrophilic. More significantly, the electronic properties of the 4-fluorophenoxy group play a crucial role. The fluorine atom is highly electronegative, exerting an electron-withdrawing inductive effect on the aromatic ring. This effect can influence the strength of the silicon-oxygen bond and its susceptibility to cleavage. The electron-withdrawing nature of the 4-fluorophenyl group can make the oxygen atom less basic and potentially weaken the Si-O bond, facilitating cleavage by fluoride ions.
Participation in Carbon-Carbon Bond Forming Reactions
Beyond its role as a protecting group, this compound serves as a valuable precursor in carbon-carbon bond forming reactions, particularly in the synthesis of biaryl compounds.
Precursor in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
This compound can be transformed into a key intermediate for Suzuki-Miyaura cross-coupling reactions. This transformation involves a two-step process: lithiation followed by borylation. The initial lithiation step generates a highly reactive aryl lithium species, which is then quenched with a boronic ester to form the corresponding boronate ester. This boronate ester is the direct precursor for the palladium-catalyzed Suzuki-Miyaura coupling.
Investigation of Catalytic Systems and Reaction Parameters in Cross-Coupling
The success of the Suzuki-Miyaura coupling of the derived boronate ester is highly dependent on the choice of the catalytic system and reaction parameters. Research has identified effective conditions for this transformation. A commonly employed catalytic system consists of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in the presence of a base.
Table 2: Typical Catalytic System for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh3)4 | Catalyzes the cross-coupling reaction |
| Base | K2CO3 | Activates the boronate ester |
| Solvent System | DMF/H2O (3:1) | Solubilizes reactants and promotes the reaction |
Under these conditions, coupling efficiencies greater than 80% have been achieved for the synthesis of biaryl compounds. The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
Formation of Reactive Aryl Lithium Species for Further Transformations
The initial step in utilizing this compound for cross-coupling reactions is the generation of a reactive aryl lithium species. This is typically achieved through a process called lithiation, or more specifically, a metal-halogen exchange or directed ortho-metalation if a suitable directing group is present. In the case of this compound, lithiation can be achieved using a strong organolithium base, such as sec-butyllithium (s-BuLi).
The reaction is generally carried out at low temperatures, typically -78°C, in an ethereal solvent like tetrahydrofuran (THF) to control the reactivity of the highly basic organolithium reagent and prevent side reactions. The resulting aryl lithium species is a potent nucleophile and can be used in a variety of subsequent transformations beyond the formation of boronate esters for Suzuki-Miyaura coupling. For instance, it can be reacted with other electrophiles to introduce a range of functional groups onto the aromatic ring.
Nucleophilic Activation and Substitution Reactions
The presence and interplay of the fluorine atom and the silyloxy group on the aromatic ring govern its reactivity towards nucleophiles.
The fluorine atom, positioned para to the silyloxy group, exerts a significant influence on the electronic properties and, consequently, the reactivity of the phenyl ring. This influence is a combination of two opposing electronic effects: the inductive effect and the resonance effect.
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density available to attack an incoming electrophile. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the accumulation of negative charge in the intermediate Meisenheimer complex.
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions. While this effect is weaker than fluorine's inductive effect, it directs incoming electrophiles to the ortho positions (as the para position is blocked).
The net result is that the strong electron-withdrawing inductive effect dominates, making the aromatic ring in this compound generally electron-deficient compared to benzene. The fluoroaromatic ring's unique electronic character also influences non-covalent interactions, such as its ability to participate in offset π-π stacking within enzyme active sites nih.gov.
Table 1: Electronic Effects of Fluorine on the Aromatic Ring
Summary of the electronic effects of the para-fluorine atom and their impact on the reactivity of the aromatic ring in this compound.
| Electronic Effect | Description | Impact on Reactivity Toward Electrophiles (e.g., Nitration) | Impact on Reactivity Toward Nucleophiles (SNAr) |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity. | Deactivates the ring, making it less reactive than benzene. | Activates the ring by stabilizing the negatively charged intermediate. |
| Resonance Effect (+R) | Donation of a lone pair of electrons from fluorine into the aromatic π-system. | Weakly activating and ortho, para-directing. Directs electrophiles to the ortho positions. | Slightly deactivating, as it opposes the electron withdrawal needed for nucleophilic attack. |
| Net Effect | The inductive effect strongly outweighs the resonance effect. | Overall Deactivation. The ring is less susceptible to electrophilic attack. | Overall Activation. The ring is more susceptible to nucleophilic attack, especially at the carbon bearing the fluorine. |
The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a thermodynamically favorable process that is often hindered by a high kinetic barrier nih.gov. Traditional SNAr reactions to form aryl fluorides typically require highly electron-deficient aromatic systems and proceed through a high-energy, two-step process involving a Meisenheimer complex intermediate researchgate.net.
Modern methods have been developed to overcome these limitations. One notable advancement is the use of reagents like PhenoFluor, which facilitate the deoxyfluorination of phenols. This chemistry departs from the traditional SNAr mechanism and proceeds through a concerted nucleophilic aromatic substitution (CSNAr) pathway nih.gov. This concerted mechanism involves a single, neutral, four-membered transition state, which avoids the formation of the high-energy Meisenheimer complex nih.gov. This allows for the fluorination of a broader range of substrates, including arenes that are not strongly electron-deficient nih.govresearchgate.net.
While this compound is a silyl-protected phenol (B47542), the principles of C-F bond formation are relevant to its synthesis and reactivity. The conversion of a phenol to an aryl fluoride, such as the formation of a 4-difluorobenzene derivative from a 4-fluorophenol precursor, showcases the challenges and modern solutions in aromatic fluorination chemistry. The ability of specialized reagents to facilitate this transformation highlights the ongoing development of synthetic methods for creating C-F bonds nih.gov.
Silicon-Heteroatom Bond Cleavage Reactions
The silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds within this compound exhibit distinct reactivities, allowing for selective cleavage under specific conditions.
The silicon-carbon bonds in organosilanes can be cleaved through oxidation, a reaction that effectively converts the Si-C bond into a C-O bond. A widely used method for this transformation is oxidation with hydrogen peroxide (H₂O₂), often in the presence of a fluoride source nih.gov. This process is central to the Tamao-Fleming oxidation.
The reaction proceeds with retention of configuration at the carbon atom. The fluoride ion is believed to coordinate to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate nih.gov. This coordination activates the Si-C bond, making it more susceptible to electrophilic attack by the oxidant. In addition to chemical methods, enzymatic approaches for cleaving Si-C bonds have been developed using engineered variants of cytochrome P450, which catalyze tandem oxidations of a siloxane methyl group nih.gov.
Table 2: Conditions for Oxidative Si-C Bond Cleavage
Examples of reagents and conditions used for the oxidative cleavage of silicon-carbon bonds in organosilanes.
| Reagent System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| H₂O₂ / Fluoride Source (e.g., KF, TBAF) | 30% H₂O₂, KHF₂, KHCO₃, in THF/MeOH | Commonly used in Tamao-Fleming oxidation. Proceeds with retention of configuration. Fluoride activates the silicon center. | nih.gov |
| Peroxy Acids (e.g., m-CPBA) | m-Chloroperoxybenzoic acid in a suitable solvent. | Provides a facile method for oxidative cleavage of Si-C bonds. | nih.gov |
| Transition Metal Compounds | MoCl₅, WCl₆, TiCl₄ at elevated temperatures. | Can cleave both alkyl-silicon and aryl-silicon bonds. researchgate.net | researchgate.net |
| Engineered Cytochrome P450 | Enzymatic reaction in an aqueous buffer. | Enables potential biodegradation pathways for siloxanes through tandem oxidation. nih.gov | nih.gov |
The silicon-oxygen bond in silyl ethers is susceptible to cleavage by various nucleophiles, most notably under acidic conditions or in the presence of fluoride ions. This reaction, known as desilylation or deprotection, is fundamental in organic synthesis.
Acid-Catalyzed Hydrolysis: In the presence of an acid, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or an alcohol nih.govresearchgate.net. The stability of silyl ethers to acid-catalyzed cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. The general order of stability towards acidic conditions is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) nih.govharvard.edu. The TBDMS group in this compound offers significant stability against acid-catalyzed hydrolysis compared to smaller silyl groups like TMS wikipedia.org.
Fluoride-Mediated Cleavage: Fluoride ions are exceptionally potent reagents for cleaving Si-O bonds nih.gov. The high efficacy of this reaction is driven by the formation of the very strong Si-F bond (bond energy ~142 kcal/mol), which is significantly stronger than the Si-O bond (~110 kcal/mol) harvard.edu. Common fluoride sources include tetrabutylammonium fluoride (TBAF), potassium hydrogen difluoride (KHF₂), and hydrogen fluoride complexes nih.gov. Phenolic silyl ethers are generally cleaved more rapidly than their alkyl counterparts under these conditions nih.gov.
The cleavage of silicon-heteroatom bonds in organosilanes typically proceeds through mechanisms involving hypervalent silicon intermediates. These pathways are often characterized as SN2-type reactions at the silicon center (SN2-Si).
Acid-Catalyzed Si-O Cleavage: In an acidic medium, the reaction begins with the rapid protonation of the silyloxy oxygen atom. This protonation enhances the electrophilicity of the silicon center, facilitating a backside attack by a nucleophile, such as water nih.gov. This nucleophilic attack leads to the formation of a transient, high-energy pentacoordinate silicon intermediate (or transition state) with a trigonal bipyramidal geometry. This intermediate then collapses, breaking the Si-O bond to release the corresponding phenol and a silanol.
Fluoride-Mediated Si-O Cleavage: When a fluoride ion is the nucleophile, it directly attacks the silicon atom. This attack forms a stable pentacoordinate trigonal bipyramidal intermediate, a fluorosiliconate nih.gov. The formation of this intermediate is a key step that weakens the Si-O bond, leading to its eventual cleavage.
Involvement of Hexacoordinate Intermediates: While pentacoordinate species are the most commonly discussed intermediates, the silicon center can also expand its coordination sphere to become hexacoordinate. In an alkaline medium, for example, a nucleophilic hydroxyl group can attack the silicon atom, and the proposed mechanism involves either penta- or hexavalent intermediates or transition states nih.gov. The formation of a hexacoordinate silicon complex further activates silicon-carbon bonds toward electrophilic cleavage nih.gov. The reactivity of these hypervalent silicon compounds is a central theme in understanding the mechanistic diversity of organosilicon chemistry acs.org.
Table 3: Mechanistic Details of Si-O Bond Cleavage
Comparison of the mechanistic pathways for the cleavage of the silicon-oxygen bond in this compound.
| Cleavage Condition | Mechanism Type | Key Intermediate | Initial Step | Attacking Nucleophile |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | SN2-Si | Pentacoordinate Transition State/Intermediate | Protonation of the oxygen atom. nih.gov | Water or Alcohol |
| Fluoride-Mediated Cleavage | SN2-Si | Pentacoordinate Fluorosiliconate | Direct attack of fluoride on the silicon atom. | Fluoride Ion (F⁻) nih.gov |
| Base-Catalyzed Hydrolysis | SN2-Si | Pentacoordinate or Hexacoordinate Intermediate | Direct attack of hydroxide on the silicon atom. nih.gov | Hydroxide Ion (OH⁻) |
Regioselectivity and Stereoselectivity in Bond Cleavage Reactions
The regioselectivity and stereoselectivity of bond cleavage reactions involving this compound are critical aspects that dictate its utility in synthetic chemistry. These factors are largely governed by the nature of the cleaving reagent, the reaction conditions, and the electronic and steric properties of the silyl ether itself. While specific studies on this compound are not extensively documented, a comprehensive understanding can be derived from the well-established reactivity of analogous aryl silyl ethers.
Regioselectivity:
The primary bond of interest in the cleavage of this compound is the silicon-oxygen (Si-O) bond. However, under certain conditions, cleavage of the silicon-carbon (Si-C) or carbon-oxygen (C-O) bonds could be envisioned. The regioselectivity of cleavage is highly dependent on the chosen methodology.
Aryl silyl ethers, such as this compound, exhibit different reactivity compared to their alkyl counterparts. The electron-withdrawing nature of the 4-fluorophenyl group can influence the lability of the Si-O bond, making the 4-fluorophenoxide a better leaving group than an alkoxide. This intrinsic property can be exploited to achieve regioselective deprotection in molecules containing multiple silyl ether functionalities.
For instance, methods have been developed for the selective deprotection of aryl tert-butyldimethylsilyl (TBS) ethers in the presence of alkyl TBS ethers. A study demonstrated the efficient and selective cleavage of aryl TBS ethers using potassium hydroxide in ethanol at room temperature, leaving alkyl TBS ethers intact researchgate.netresearchgate.net. This selectivity is attributed to the greater stability of the resulting phenoxide anion compared to an alkoxide anion.
Reductive cleavage methods can also exhibit high regioselectivity. The use of lithium metal for the reductive cleavage of aryl silyl ethers has been shown to preferentially cleave the aromatic carbon-oxygen (Ar-O) bond, leading to the formation of an aryllithium species and a siloxide anion acs.orgresearchgate.net. This approach highlights a different mode of reactivity where the aromatic ring's electronic properties dictate the cleavage site.
The table below summarizes the selective cleavage of different types of tert-butyldimethylsilyl (TBDMS) ethers, illustrating the principles of regioselectivity that would apply to this compound in a molecule with diverse functional groups.
| Entry | Substrate Containing Multiple TBDMS Ethers | Reagent and Conditions | Major Product | Reference |
| 1 | Primary and Secondary Alkyl TBDMS Ethers | Oxone, 50% aqueous Methanol, RT | Primary Alcohol | organic-chemistry.org |
| 2 | Aryl and Alkyl TBDMS Ethers | KOH, Ethanol, RT | Phenol | researchgate.netresearchgate.net |
| 3 | Aliphatic and Aromatic TBDMS Ethers | Hafnium(IV) triflate (catalytic) | Regioselective deprotection is achievable | organic-chemistry.org |
Stereoselectivity:
The discussion of stereoselectivity in the context of this compound is pertinent when the silicon atom is a stereocenter or when the cleavage reaction leads to the formation of a new stereocenter. While the named compound itself is achiral, analogous systems with chiral silicon centers have been synthesized and their stereochemical integrity in reactions has been investigated nih.govacs.org.
The cleavage of silyl ethers at a chiral silicon center can proceed with either retention or inversion of configuration, depending on the reaction mechanism. Nucleophilic attack on the silicon atom is a common mechanism for silyl ether cleavage. This can proceed through a pentacoordinate silicon intermediate stackexchange.com. The geometry of this intermediate and the mode of entry and departure of the nucleophile and leaving group, respectively, determine the stereochemical outcome.
For example, the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers has been reported, highlighting the ability to control the stereochemistry at the silicon center during formation nih.govacs.org. Subsequent cleavage reactions of these chiral silyl ethers can provide insights into the stereoselectivity of bond breaking at the silicon center. While not directly studying cleavage, the derivatization of these enantiopure silyl ethers, such as reduction to a silane and subsequent oxidation to a silanol, has been shown to proceed with a predictable stereochemical outcome (retention or inversion) nih.gov.
Computational and Theoretical Studies of Tert Butyl 4 Fluorophenoxy Dimethylsilane
Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For a molecule like Tert-butyl(4-fluorophenoxy)dimethylsilane, such studies would theoretically provide valuable insights.
Modeling Transition States in Silylation and Cross-Coupling Reactions
Hypothetically, DFT calculations could be employed to model the transition states of reactions involving this compound, such as its formation via silylation of 4-fluorophenol (B42351) or its participation in cross-coupling reactions. This would involve identifying the geometry and energy of the highest point on the reaction coordinate, providing crucial information about the reaction mechanism and activation energy. However, no specific studies modeling these transition states for this compound have been found.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
The electronic properties of this compound could be analyzed using DFT to determine its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity. For instance, the HOMO location would suggest the most likely site for electrophilic attack, while the LUMO would indicate the probable site for nucleophilic attack. Reactivity descriptors such as electronegativity, hardness, and softness could also be calculated to predict its chemical behavior. At present, there are no published data detailing the specific HOMO-LUMO gap or other electronic descriptors for this compound.
Prediction of Electrophilic Substitution and Regioselectivity
Computational methods can predict the most likely positions for electrophilic substitution on the aromatic ring of this compound. By calculating the electron density at various points on the molecule and modeling the stability of potential intermediates (sigma complexes), the regioselectivity of reactions like nitration or halogenation could be determined. The interplay between the activating, ortho-, para-directing (4-fluorophenoxy) group and the bulky silyl (B83357) group would be of particular interest. However, specific predictive studies on the regioselectivity of this compound are not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations could offer insights into the behavior of this compound in different chemical environments over time, complementing the static picture provided by quantum chemical calculations.
Prediction of Solvation Effects in Reaction Environments
MD simulations could be used to model how solvent molecules arrange themselves around this compound and how this solvation shell affects its conformational dynamics and reactivity. By simulating the system in various solvents, one could predict the influence of the solvent on reaction rates and equilibria. No such specific solvation studies for this molecule have been reported.
Analysis of Steric Interactions and Their Influence on Reaction Rates and Selectivity
The bulky tert-butyl group on the silicon atom is expected to exert significant steric hindrance, influencing which parts of the molecule are accessible to reactants. MD simulations could quantify this steric hindrance by analyzing the conformational flexibility of the molecule and the accessibility of reactive sites. This would be crucial for understanding and predicting the selectivity of its reactions. While the steric effects of tert-butyldimethylsilyl groups are well-known in a general sense, specific quantitative analyses through MD simulations for this compound are not documented in the literature.
Advanced Computational Modeling for Mechanism Elucidation and Reactivity Prediction
Advanced computational modeling has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms and predicting the reactivity of novel compounds. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into its electronic structure and how this governs its chemical behavior. nih.govnumberanalytics.com Such studies are crucial for understanding reaction pathways at a molecular level, especially for processes like hydrolysis or fluoride-mediated cleavage of the silicon-oxygen bond, which are characteristic reactions of silyl ethers. echemi.comthieme-connect.de
Mechanism Elucidation through Transition State Analysis
A primary application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers associated with different possible pathways, the most likely reaction mechanism can be determined. rsc.orgacs.org
For the acid-catalyzed hydrolysis of this compound, two plausible mechanisms are often considered for silyl ethers:
Associative Mechanism: Involving a pentacoordinate silicon intermediate.
Dissociative Mechanism: Proceeding through a silicenium ion-like transition state.
Computational models can calculate the activation energies for both pathways. The steric bulk of the tert-butyl group and the electronic influence of the 4-fluorophenoxy group are critical factors that can be modeled. echemi.com DFT calculations would typically be employed to optimize the geometries of all stationary points along the reaction coordinate and to compute their relative energies.
Below is a hypothetical data table illustrating the kind of results a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) might produce for the hydrolysis of this compound.
Table 1: Hypothetical Calculated Activation Energies for Hydrolysis Mechanisms
| Mechanism | Transition State Structure | Calculated Activation Energy (kcal/mol) | Favored Pathway |
| Associative | Pentacoordinate Silicon Intermediate | 25.8 | Likely |
| Dissociative | Silicenium Ion-like Transition State | 35.2 | Unlikely |
The data in Table 1, though illustrative, suggests that the associative mechanism involving a pentacoordinate silicon intermediate would be the significantly favored pathway due to a lower activation energy barrier. This kind of detailed mechanistic insight is invaluable for controlling reaction conditions to achieve desired outcomes.
Reactivity Prediction using Molecular Orbital Theory
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Advanced computational models can accurately calculate the energies and visualize the spatial distribution of these orbitals for this compound. The locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. For instance, in a fluoride-mediated cleavage reaction, the LUMO is expected to be localized around the silicon atom, indicating that this is the site of nucleophilic attack by the fluoride (B91410) ion. thieme-connect.de
The following interactive table presents hypothetical data from a computational analysis of the frontier molecular orbitals of this compound.
Table 2: Hypothetical Frontier Molecular Orbital Analysis
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -8.95 | Indicates moderate electron-donating ability. |
| LUMO Energy | -0.25 | Suggests a propensity to accept electrons at the silicon center. |
| HOMO-LUMO Gap | 8.70 | Reflects high kinetic stability of the molecule. |
These computational descriptors are powerful for predicting how this compound will behave in different chemical environments and in the presence of various reagents. For example, the significant HOMO-LUMO gap suggests that the compound is relatively stable under standard conditions, but the low-lying LUMO points to its susceptibility to nucleophilic attack at the silicon atom, which is a key step in its cleavage reactions. echemi.comthieme-connect.de
Spectroscopic Analysis of this compound in Organosilicon Chemistry
The spectroscopic characterization of organosilicon compounds is fundamental to understanding their structure, bonding, and reactivity. For this compound, a compound utilized in organic synthesis, a suite of spectroscopic methodologies provides detailed insights into its molecular framework. This article focuses on the nuclear magnetic resonance (NMR) and vibrational spectroscopic techniques employed to characterize this specific silyl ether.
Future Research Directions and Perspectives for Tert Butyl 4 Fluorophenoxy Dimethylsilane
Development of Novel and More Efficient Reaction Pathways
The development of more efficient and novel synthetic routes for organosilanes is a key area of ongoing research. Traditional methods for creating silicon-carbon bonds can be energy-intensive or require expensive metal catalysts. nih.gov Future work will likely focus on overcoming these limitations.
Key areas of development include:
Metal-free synthesis: Exploring methods that avoid transition metals, which can be costly and leave trace impurities in the final product. One emerging strategy involves the use of an alkoxide base to promote the deborylative silylation of organoboron compounds, offering a metal-free pathway to organosilanes. nih.gov
Improving reaction conditions: Many current syntheses rely on harsh conditions. acs.org Research is directed towards developing pathways that operate under milder temperatures and pressures, reducing energy consumption and the generation of unwanted byproducts. acs.orgicm.edu.pl
Utilizing novel precursors: The use of readily available and structurally diverse starting materials, such as organoboron compounds, is a promising avenue. nih.gov This approach allows for the creation of a wider range of organosilane derivatives.
These advancements aim to make the synthesis of compounds like tert-butyl(4-fluorophenoxy)dimethylsilane more cost-effective, efficient, and versatile.
Exploration of New Catalytic Systems for Enhanced Selectivity and Activity
The discovery of new and improved catalytic systems is crucial for enhancing the selectivity and activity of reactions involving fluorinated organosilanes. Platinum compounds are commonly used as catalysts in the hydrosilylation of fluoro-olefins but can be susceptible to poisoning. icm.edu.pl
Future research in this area is expected to explore:
Alternative metal catalysts: Rhodium-based catalysts, particularly those immobilized in ionic liquids, have shown promise for the hydrosilylation of fluorinated olefins. icm.edu.pl These systems can be reused multiple times without a significant loss of activity. icm.edu.pl
Organocatalysis: The use of small organic molecules as catalysts is a growing field. For fluorination reactions, various organocatalysts, such as β,β-diaryl serine catalysts and isothiourea catalysts, have been employed to achieve high yields and enantioselectivities. mdpi.com
Phase-transfer catalysts: Organoboranes have been shown to act as effective phase-transfer catalysts for nucleophilic fluorination using cesium fluoride (B91410) (CsF). rsc.org The effectiveness of these catalysts is related to their fluoride affinity. rsc.org
The development of these new catalytic systems will enable more precise control over the synthesis of complex fluorinated organosilanes.
Design and Synthesis of Next-Generation Fluorinated Organosilane Derivatives with Tunable Reactivity
The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and controlled lipophilicity, make fluorinated organic molecules highly valuable in modern chemistry. mdpi.com The design and synthesis of new fluorinated organosilane derivatives with tailored reactivity is a significant area for future research.
This research will likely involve:
Varying functional groups: The functional groups attached to the silicon atom can be modified to tune the compound's reactivity and physical properties. zmsilane.com
Introducing different fluoroalkyl groups: A variety of fluoroalkyl groups can be incorporated to create derivatives with specific characteristics, such as increased hydrophobicity and chemical resistance. dakenchem.comgoogle.com
Creating complex architectures: The development of methods to incorporate fluorinated organosilane motifs into more complex molecular structures, such as polymers and silsesquioxanes, is an active area of research. acs.org
The ability to fine-tune the properties of these molecules will expand their applications in areas such as coatings, sealants, and advanced materials. dakenchem.com
Integration into Complex Multistep Total Synthesis Strategies
Organosilanes are versatile building blocks in synthetic chemistry. nih.gov Their integration into complex multistep total synthesis strategies for natural products and pharmaceuticals is an important future direction. The silicon-carbon bond provides stability, while the functional groups on the silicon atom can be used for further transformations. zmsilane.com
Future research will likely focus on:
Developing new silylation reagents: Creating new organosilane reagents that can be selectively introduced into complex molecules.
Exploring novel cross-coupling reactions: Expanding the scope of cross-coupling reactions involving organosilanes to form new carbon-carbon and carbon-heteroatom bonds. nih.gov
Utilizing organosilanes as protecting groups: Taking advantage of the stability of silyl (B83357) ethers and other silicon-containing protecting groups in complex synthetic sequences.
The successful integration of fluorinated organosilanes like this compound into total synthesis will enable the creation of novel and complex molecular targets.
Potential for Biocatalysis and Biotransformations in Organosilicon Chemistry
The intersection of biocatalysis and organosilicon chemistry presents a promising frontier for future research. nih.govnih.gov Enzymes offer the potential for highly selective and efficient transformations under mild conditions. researchgate.net
Future research in this area will likely explore:
Enzyme engineering: Using techniques like directed evolution to create enzymes capable of catalyzing new-to-nature reactions involving silicon. nih.govacs.org
Whole-cell biotransformations: Utilizing microorganisms to perform transformations on organosilicon compounds. chemrxiv.org
Synthesis of valuable molecules: Applying biocatalytic methods to produce high-value organosilicon compounds, such as pharmaceuticals and agrochemicals. nih.gov
The development of biocatalytic methods for organosilicon chemistry could provide more sustainable and efficient alternatives to traditional synthetic approaches. nih.govacs.org
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl(4-fluorophenoxy)dimethylsilane, and how are reaction conditions optimized?
The compound is synthesized via silylation of 4-fluorophenol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole as a base. Key steps include:
- Reagents : TBSCl (1.1 eq), 4-fluorophenol (1.0 eq), imidazole (1.1 eq) in DMF.
- Conditions : Stirred overnight at room temperature.
- Purification : Flash chromatography (hexanes) yields 90% pure product as a colorless oil .
- Optimization : Excess imidazole ensures complete deprotonation of 4-fluorophenol, while controlled stoichiometry minimizes side reactions. Steric hindrance from the tert-butyl group necessitates longer reaction times for complete silylation.
Q. How is this compound characterized, and what analytical methods validate its purity?
- 1H/13C NMR : Confirm the presence of tert-butyl (δ ~1.0 ppm, singlet), dimethylsilane (δ ~0.2 ppm), and fluorophenoxy protons (δ 6.5–7.0 ppm).
- Mass Spectrometry (MS) : MALDI-TOF MS detects the molecular ion peak ([M+H]+) at m/z 242.3 (C12H19FOSi) .
- Chromatography : Thin-layer chromatography (TLC) or GC-MS ensures absence of unreacted phenol or silyl chloride byproducts.
Q. What are the common reactions involving this compound in organic synthesis?
- Deprotection : Fluoride-based reagents (e.g., TBAF) cleave the silane group under mild conditions, regenerating 4-fluorophenol .
- Functionalization : Lithiation at the fluorophenoxy ring using s-BuLi in THF at -78°C enables introduction of electrophiles (e.g., TMSCl, boronate esters) .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?
The compound serves as a precursor for Suzuki-Miyaura coupling after lithiation and boronate formation:
- Lithiation : s-BuLi in THF at -78°C generates a reactive aryl lithium species.
- Quenching with Electrophiles : Adding pinacol boronate esters yields tert-butyl(4-fluoro-3-boronatephenoxy)dimethylsilane, a key intermediate for Pd-catalyzed cross-coupling .
- Catalytic Systems : Pd(PPh3)4 with K2CO3 in DMF/H2O (3:1) achieves >80% coupling efficiency for biaryl synthesis.
Q. What are the stability profiles of this compound under varying experimental conditions?
- Thermal Stability : Stable up to 150°C (TGA data), but prolonged heating in polar solvents (e.g., DMF) induces silane hydrolysis.
- pH Sensitivity : Degrades rapidly under acidic (pH < 2) or basic (pH > 10) conditions due to Si-O bond cleavage.
- Light Sensitivity : No significant decomposition under UV light, making it suitable for photochemical studies .
Q. How is this compound utilized in medicinal chemistry for drug delivery systems?
- Prodrug Design : The silane group acts as a protecting group for phenolic OH in antiviral agents, enhancing membrane permeability.
- Targeted Release : Intracellular esterases or fluoride ions cleave the silane moiety, releasing active drugs in vivo.
- Example : Derivatives of this compound are intermediates in synthesizing 18F-labeled radiopharmaceuticals for PET imaging .
Q. What computational methods predict the reactivity of this compound in complex reactions?
- DFT Calculations : Model transition states for silylation or cross-coupling reactions. The electron-withdrawing fluorine atom lowers the LUMO energy, enhancing electrophilic substitution.
- MD Simulations : Predict solvation effects and steric interactions in catalytic systems. The tert-butyl group’s bulkiness slows diffusion-controlled reactions but improves regioselectivity .
Q. What green chemistry approaches reduce waste in synthesizing this compound?
- Solvent-Free Synthesis : Mechanochemical grinding of 4-fluorophenol and TBSCl with imidazole reduces DMF usage.
- Catalyst Recycling : Immobilized imidazole on silica gel allows reuse for 5 cycles without yield loss.
- Waste Minimization : Aqueous workup and hexanes extraction recover >95% unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
